1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-12(9(2)15)17-13(14-8)10-4-6-11(16-3)7-5-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAHBKVFLNFHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 3-Chloro-2,4-pentanedione (α-haloketone precursor)
- 4-Methoxythiobenzamide (thioamide with 4-methoxyphenyl substituent)
Reaction Conditions
- Solvent: Absolute ethanol
- Temperature: Reflux (~78°C)
- Reaction time: Approximately 8 hours
- Work-up: Cooling, precipitation by addition to cold water, neutralization with sodium acetate solution
- Purification: Crystallization from ethanol
Reaction Scheme
$$
\text{3-chloro-2,4-pentanedione} + \text{4-methoxythiobenzamide} \xrightarrow[\text{EtOH, reflux}]{8\,h} \text{this compound}
$$
This reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and elimination of HCl to form the thiazole ring.
Yield and Physical Data
| Parameter | Value |
|---|---|
| Yield | ~90% |
| Melting Point | 68–69 °C |
| Purity | ≥97% (by chromatographic methods) |
| Molecular Formula | C13H13NO2S |
| Molecular Weight | 247.31 g/mol |
The high yield and purity indicate the efficiency of this synthetic route.
Alternative Synthetic Routes and Modifications
Use of Phenacyl Bromide Derivatives
An alternative approach involves the bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole to form a phenacyl bromide intermediate, which then reacts with heterocyclic amines under reflux in ethanol to yield substituted thiazole derivatives. This method allows for structural diversification but requires careful control of reaction conditions to avoid isomer formation.
Catalytic and Solvent Optimization
- Lewis acid catalysts such as zinc chloride (ZnCl₂) can be employed to enhance condensation efficiency.
- Polar aprotic solvents like dimethylformamide (DMF) may improve solubility and reaction rates.
- Temperature control (gradual heating from 50°C to 80°C) helps minimize side reactions such as over-oxidation or polymerization.
Analytical and Spectroscopic Characterization
- NMR Spectroscopy: The thiazole ring proton (H-5) typically appears as a singlet in the 6.0–7.0 ppm range in ^1H NMR spectra, confirming ring formation.
- IR Spectroscopy: Characteristic carbonyl (C=O) stretching around 1650–1700 cm⁻¹.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 247.31 g/mol.
- Chromatography: TLC and HPLC confirm product purity and reaction completion.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-Chloro-2,4-pentanedione + 4-methoxythiobenzamide | Ethanol | Reflux, 8 h | ~90 | Classical Hantzsch synthesis, high yield |
| 2 | Brominated 5-acetyl-4-methyl-2-(methylamino)thiazole + heterocyclic amines | Ethanol | Reflux, variable | Moderate | Allows structural diversity, isomer control needed |
| 3 | 3,4-Dimethoxybenzaldehyde + 2-amino-4-methylthiazole (for related analogs) | Ethanol/Acetic acid | Reflux, 6–12 h | Variable | Multi-step, involves condensation and amination |
Research Findings and Practical Considerations
- The classical Hantzsch method remains the most reliable and scalable for preparing this compound with high purity and yield.
- Reaction monitoring by TLC is essential to determine completion and avoid overreaction.
- Neutralization with sodium acetate after reaction completion facilitates product precipitation and purification.
- The choice of solvent and catalyst can be optimized depending on scale and desired purity.
- Structural confirmation by NMR and IR spectroscopy is critical to ensure the correct substitution pattern and ring closure.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
3. Anticancer Properties
Recent investigations have highlighted the compound's cytotoxic effects on cancer cells. Research published in peer-reviewed journals has demonstrated that it can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent.
4. Neurological Applications
There is emerging evidence that compounds similar to this compound may act as modulators of neurotransmitter systems. This suggests potential applications in treating central nervous system disorders such as depression and anxiety .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Antimicrobial efficacy | Demonstrated significant activity against Gram-positive bacteria. |
| Research on Anti-inflammatory Properties | Inflammatory cytokine production | Reduced levels of TNF-alpha and IL-6 in vitro. |
| Cytotoxicity Assessment | Cancer cell lines | Induced apoptosis in breast cancer cells with IC50 values indicating potency. |
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA.
Pathways Involved: It may inhibit or activate biochemical pathways, leading to its observed biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups like trifluoromethyl in ’s analog, which may reduce reactivity but improve membrane permeability .
- Amino vs. Aryl Substituents: Amino groups (e.g., in ) increase polarity and hydrogen-bonding capacity, whereas aryl groups (e.g., 4-methoxyphenyl) enhance π-π stacking interactions in biological targets .
Melting Points and Solubility
- Target Compound : Melting points for similar acetylthiazoles range from 137–219°C, depending on substituents. For example, 1-(4-chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () melts at 137.3–138.5°C, while triazole-based analogs () exhibit higher melting points (217–219°C) due to rigid aromatic systems .
- Solubility: Methoxy groups improve solubility in polar solvents (e.g., DMF, ethanol) compared to halogenated analogs (e.g., ’s trifluoromethyl derivative) .
Antimicrobial Activity
Chalcone-thiazole hybrids () with substituents like 4-methoxyphenyl show IC₅₀ values of 49.7–57.1 µM against DNA gyrase B, suggesting the target compound may exhibit similar inhibitory effects .
Biological Activity
Introduction
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound through various studies, providing a detailed analysis of its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contains sulfur and nitrogen, contributing to biological activity. |
| Methoxy Group | Enhances lipophilicity and may influence binding affinity. |
| Phenyl Group | Provides structural stability and potential interactions with biological targets. |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition.
- Mechanism of Action : The sulfonamide group in related compounds has been shown to inhibit dihydropteroate synthase, crucial for folic acid synthesis in bacteria, leading to cell death .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole derivatives.
- Case Study Findings : In vitro studies on cancer cell lines have shown that related thiazole compounds possess cytotoxic effects with IC50 values ranging from 1.61 µg/mL to over 200 µg/mL depending on the specific structure and substituents .
Comparative Cytotoxicity
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Thiazole Derivative A | 4T1 | 13.23 |
| Thiazole Derivative B | MRC-5 | >200 |
| This compound | Various | TBD |
Anti-inflammatory Effects
Thiazole compounds are also explored for their anti-inflammatory properties. The presence of the methoxy group is believed to enhance these effects by modulating inflammatory pathways.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step processes starting from simpler thiazole precursors. The evaluation of its biological activity often includes:
- In Vitro Testing : Assessment against various microbial and cancer cell lines.
- Mechanistic Studies : Investigating how the compound interacts at the molecular level with specific enzymes or receptors.
Case Studies
One notable study evaluated a series of thiazole derivatives, including our compound of interest, for their anticancer activity against several cell lines. The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity and selectivity towards cancer cells .
Q & A
Q. What are the key synthetic routes for 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one?
The compound is synthesized via the Hantzsch thiazole synthesis, a widely used method for constructing thiazole rings. A typical protocol involves:
- Condensation of a β-ketoester (e.g., 1-(4-methoxyphenyl)ethanone) with thiosemicarbazide under acidic conditions (e.g., HCl catalysis) to form a thiosemicarbazone intermediate.
- Cyclization with α-haloketones (e.g., 4-methyl-2-bromoacetophenone) in ethanol or dioxane, facilitated by triethylamine as a base .
- Purification via column chromatography or recrystallization. Key intermediates should be confirmed by H NMR and elemental analysis to ensure regioselectivity and purity .
Q. How is the structure of this compound confirmed experimentally?
Structural characterization involves:
- Spectroscopy : H NMR to identify aromatic protons (δ 6.99–7.97 ppm), methyl groups (δ 2.10–2.45 ppm), and NH/amine signals (δ 7.52–11.92 ppm). IR spectroscopy confirms C=O (1660–1680 cm) and C=S (1250–1350 cm^{-1) stretches .
- X-ray crystallography : Single-crystal diffraction resolves bond lengths (e.g., C–S: ~1.75 Å) and dihedral angles (e.g., 76.67° between aromatic planes). Software like SHELXL refines the structure, and hydrogen bonding networks (e.g., C–H⋯O) are analyzed for packing stability .
Q. What preliminary biological activities have been reported for this compound?
Derivatives exhibit cardiotropic activity , tested via:
- Isolated rat thoracic aorta assays : Measurement of vasorelaxation or contraction responses. The compound’s efficacy is compared to reference drugs like L-carnitine, with EC values calculated from dose-response curves .
- Structure-activity relationship (SAR) : Substitution at the 4-methoxyphenyl group or thiazole ring modulates activity. For example, piperazine substitutions enhance potency due to improved solubility and receptor interactions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and activity of this compound?
- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., Hantzsch cyclization) to identify transition states and optimize regioselectivity. Tools like Gaussian or ORCA model electronic properties (e.g., frontier molecular orbitals) to predict reactivity .
- Molecular docking : Simulate interactions with cardiac ion channels (e.g., hERG) using AutoDock Vina. Focus on hydrogen bonding (e.g., methoxy group with Thr623) and hydrophobic contacts (thiazole ring with Phe656) to guide SAR .
Q. How do crystallographic data resolve contradictions in reported bond lengths or angles?
- High-resolution X-ray data (e.g., Cu-Kα radiation, λ = 1.54178 Å) reduce errors in bond parameter measurements. For example, discrepancies in C–N bond lengths (~1.32 Å vs. 1.35 Å) are resolved by refining thermal displacement parameters (U) and validating against the Cambridge Structural Database (CSD) .
- Twinned data correction : Use SHELXL’s TWIN/BASF commands to model overlapping reflections, ensuring accurate refinement of torsion angles and hydrogen bonding motifs .
Q. What challenges arise in analyzing electronic properties of this compound?
- Electron density topology : Multiwfn software calculates Laplacian (∇) and bond critical points (BCPs) to distinguish covalent (∇) vs. ionic interactions. For example, the thiazole ring shows delocalized π-electron density (ELF > 0.8), critical for redox activity .
- Solvent effects : Polarizable Continuum Models (PCM) in TD-DFT simulations adjust excitation energies (e.g., λ ~320 nm in ethanol) to match experimental UV-Vis spectra .
Q. How can conflicting bioactivity data from different assays be reconciled?
- Assay standardization : Compare results across orthogonal assays (e.g., patch-clamp vs. fluorescence-based calcium flux). Normalize data to internal controls (e.g., verapamil for calcium channel inhibition).
- Meta-analysis : Use tools like RevMan to aggregate IC values from multiple studies, applying random-effects models to account for variability in cell lines (e.g., HEK293 vs. CHO) .
Q. What advanced techniques validate the compound’s metabolic stability?
- LC-MS/MS metabolomics : Incubate with liver microsomes (human/rat) and monitor degradation products (e.g., demethylation at the 4-methoxy group, m/z 242 → 228).
- CYP450 inhibition assays : Measure IC against isoforms (e.g., CYP3A4) using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
Tables
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2/c |
| a, b, c (Å) | 10.254(2), 14.763(3), 8.921(2) |
| β (°) | 76.67(5) |
| R | 0.042 |
| CCDC deposit | BV2200 |
Table 2: Biological Activity Comparison
| Derivative | EC (μM) | Reference Drug (EC) |
|---|---|---|
| Parent compound | 12.5 ± 1.2 | L-carnitine (25.0 ± 2.1) |
| Piperazine analog | 6.8 ± 0.9 | Meldonium (8.5 ± 1.0) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
